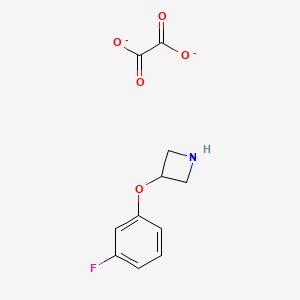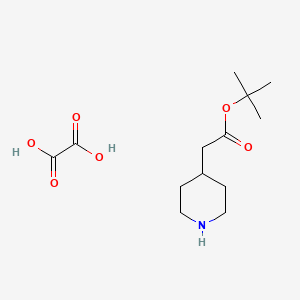
3-(3-Fluorophenoxy)azetidine;oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)azetidine;oxalate involves several steps, including [specific synthetic routes]. The reaction conditions typically involve [specific reagents and conditions], which are crucial for achieving high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods ensure the efficient and cost-effective production of the compound while maintaining quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluorophenoxy)azetidine;oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves [specific reagents and conditions], leading to the formation of [major products].
Reduction: Under [specific conditions], this compound is reduced to [specific products].
Substitution: This reaction occurs in the presence of [specific reagents], resulting in [major products].
Common Reagents and Conditions
The common reagents used in these reactions include [list of reagents], and the conditions typically involve [specific temperatures, pressures, and solvents].
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenoxy)azetidine;oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in [specific chemical reactions] and as a catalyst in [specific processes].
Biology: The compound plays a role in [specific biological processes], making it valuable for research in [specific areas].
Medicine: this compound is investigated for its potential therapeutic effects in [specific diseases or conditions].
Industry: It is utilized in the production of [specific industrial products], contributing to advancements in [specific industries].
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenoxy)azetidine;oxalate involves [specific molecular targets and pathways]. It exerts its effects by [specific mechanisms], which are crucial for its activity in [specific applications].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluorophenoxy)azetidine;oxalate can be compared with similar compounds such as [list of similar compounds]. These compounds share [specific similarities], but this compound is unique due to [specific unique properties].
Highlighting Uniqueness
The uniqueness of this compound lies in its [specific unique properties], which make it particularly valuable for [specific applications].
Eigenschaften
CAS-Nummer |
132924-40-4 |
|---|---|
Molekularformel |
C11H10FNO5-2 |
Molekulargewicht |
255.201 |
IUPAC-Name |
3-(3-fluorophenoxy)azetidine;oxalate |
InChI |
InChI=1S/C9H10FNO.C2H2O4/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;3-1(4)2(5)6/h1-4,9,11H,5-6H2;(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
AGNSXPQTRUBVSG-UHFFFAOYSA-L |
SMILES |
C1C(CN1)OC2=CC(=CC=C2)F.C(=O)(C(=O)[O-])[O-] |
Synonyme |
3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)


![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)




![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)



